1-(1,1-Dimethylethyl) 4-methyl aspartate
Overview
Description
1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acetoacetate and methylamine.
Formation of Intermediate: The reaction between tert-butyl acetoacetate and methylamine under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product, 1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE: shares similarities with other amino acid derivatives such as:
Uniqueness
- The presence of the tert-butyl group in 1-TERT-BUTYL 4-METHYL (2S)-2-AMINOBUTANEDIOATE imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, stability, and potential applications in various fields.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-aminobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6(10)5-7(11)13-4/h6H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJFEWOMTHUJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276355 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126181-44-0 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126181-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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